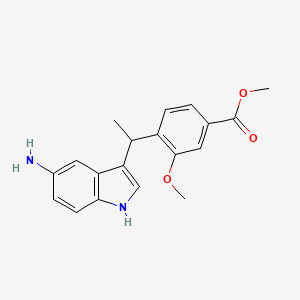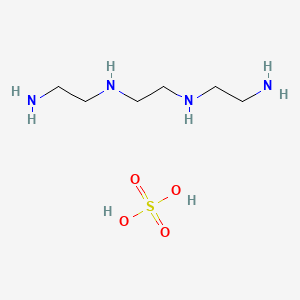![molecular formula C22H24ClN3O3 B12330218 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- is a complex organic compound with a unique structure that includes a biphenyl group, a piperazine ring, and a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with a piperazine derivative under basic conditions.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the piperazine-biphenyl intermediate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with various substituents
科学的研究の応用
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies:
作用機序
The mechanism of action of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: This compound has a similar propenone structure but differs in the substitution pattern on the aromatic rings.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares the propenone moiety but has different substituents on the aromatic rings.
Uniqueness
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- is unique due to the presence of the piperazine ring and the specific substitution pattern on the biphenyl group.
特性
分子式 |
C22H24ClN3O3 |
|---|---|
分子量 |
413.9 g/mol |
IUPAC名 |
1-[4-[2-(4-chloro-2-methoxy-5-phenylanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-21(27)25-9-11-26(12-10-25)22(28)15-24-19-13-17(16-7-5-4-6-8-16)18(23)14-20(19)29-2/h3-8,13-14,24H,1,9-12,15H2,2H3 |
InChIキー |
RVLVZNVRMJRCNC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2)NCC(=O)N3CCN(CC3)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


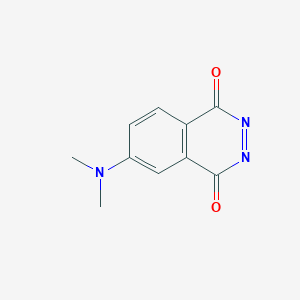
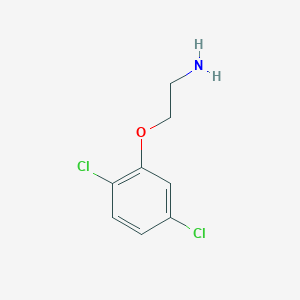
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)
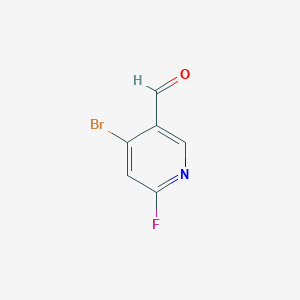
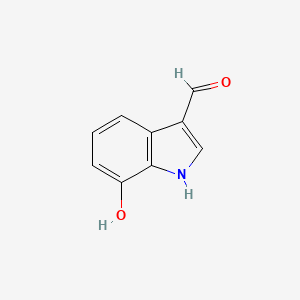

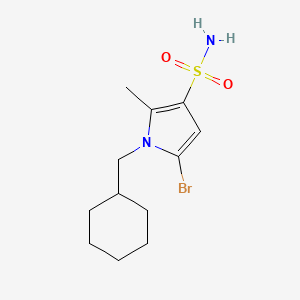

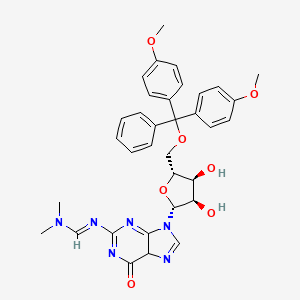
![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)
